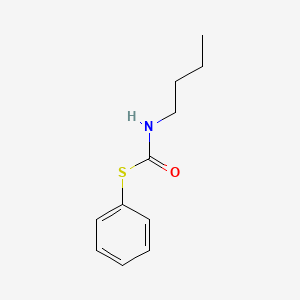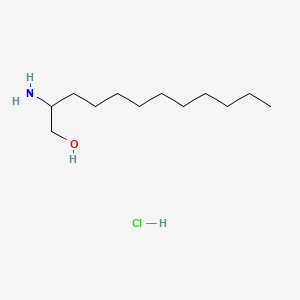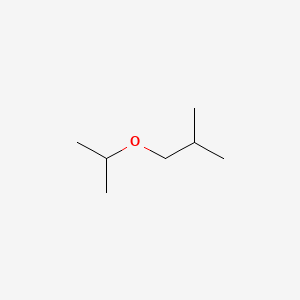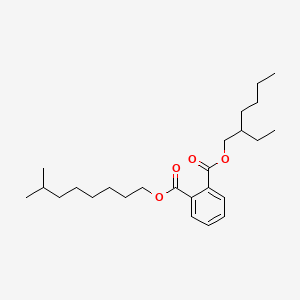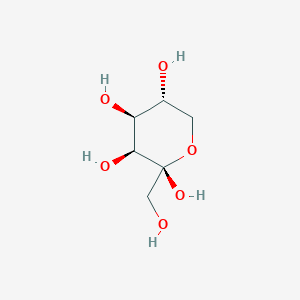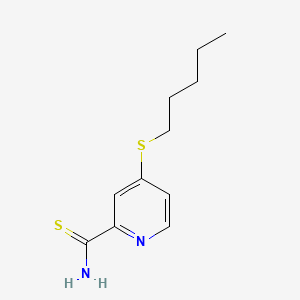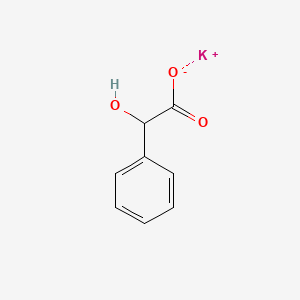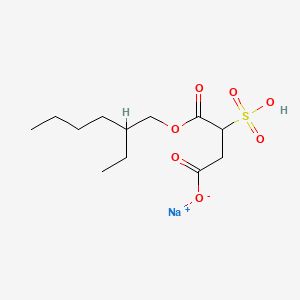
Sodium C-(2-ethylhexyl) 2-sulphosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium C-(2-ethylhexyl) 2-sulphosuccinate: is an anionic surfactant with the chemical formula C12H22O7S.Na and a molecular weight of 332.346 g/mol . It is commonly used in various industrial and scientific applications due to its excellent surface-active properties. This compound is typically found as a white to pale yellow solid and is often used in liquid form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium C-(2-ethylhexyl) 2-sulphosuccinate involves the esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions typically include:
Esterification: Maleic anhydride reacts with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: The resulting ester is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: Sodium C-(2-ethylhexyl) 2-sulphosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium C-(2-ethylhexyl) 2-sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical reactions.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs.
Mechanism of Action
The mechanism of action of Sodium C-(2-ethylhexyl) 2-sulphosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and disrupt cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins. The pathways involved in its action are primarily related to its surfactant properties, which facilitate the emulsification and dispersion of various substances .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar surface-active properties.
Sodium lauryl ether sulfate: Commonly used in detergents and personal care products.
Sodium stearate: Used in soap production and as an emulsifying agent.
Uniqueness: Sodium C-(2-ethylhexyl) 2-sulphosuccinate is unique due to its branched alkyl chain, which imparts distinct surface-active properties compared to linear alkyl chain surfactants. This branching enhances its ability to form stable emulsions and micelles, making it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Properties
CAS No. |
39881-83-9 |
|---|---|
Molecular Formula |
C12H21NaO7S |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
sodium;4-(2-ethylhexoxy)-4-oxo-3-sulfobutanoate |
InChI |
InChI=1S/C12H22O7S.Na/c1-3-5-6-9(4-2)8-19-12(15)10(7-11(13)14)20(16,17)18;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
InChI Key |
ZNOZEKFDBJRBMI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


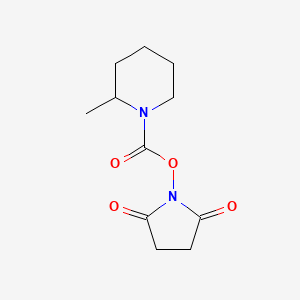
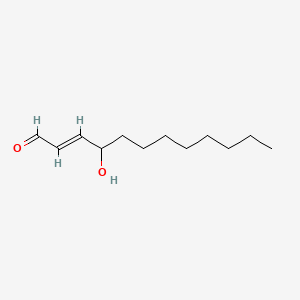
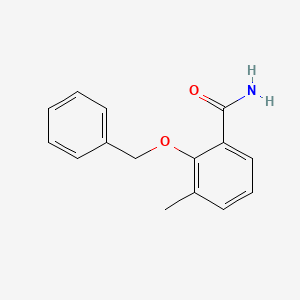
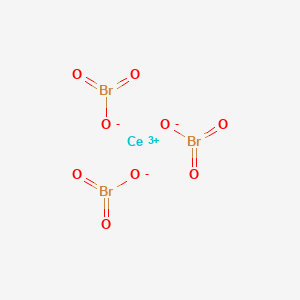
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
